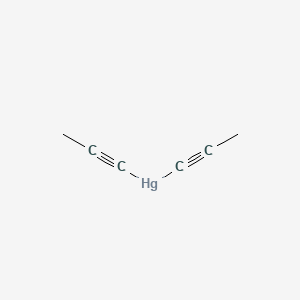
(2S,6S)-2-Methyl-6-(phenylsulfanyl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,6S)-2-Methyl-6-(phenylsulfanyl)cyclohexan-1-one is a chiral compound with a unique structure that includes a cyclohexanone ring substituted with a methyl group and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-2-Methyl-6-(phenylsulfanyl)cyclohexan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone as the core structure.
Substitution Reactions:
Chiral Catalysts: To ensure the correct stereochemistry, chiral catalysts or chiral auxiliaries are used during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.
Optimization of Reaction Conditions: Optimizing temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,6S)-2-Methyl-6-(phenylsulfanyl)cyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form alcohols.
Substitution: The methyl and phenylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
(2S,6S)-2-Methyl-6-(phenylsulfanyl)cyclohexan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2S,6S)-2-Methyl-6-(phenylsulfanyl)cyclohexan-1-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that recognize the unique structure of the compound.
Pathways: The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S,6S)-2-(2-Chlorophenyl)-6-hydroxy-2-(methylamino)cyclohexanone
- (2S)-2β,6α-Bis(anilinooxy)cyclohexanone
- (2S,6S)-2,6-Bis(diphenylthiophophinyl)cyclohexanone
Uniqueness
(2S,6S)-2-Methyl-6-(phenylsulfanyl)cyclohexan-1-one is unique due to its specific stereochemistry and the presence of both a methyl and a phenylsulfanyl group. This combination of features imparts distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
CAS No. |
66032-98-2 |
|---|---|
Molecular Formula |
C13H16OS |
Molecular Weight |
220.33 g/mol |
IUPAC Name |
(2S,6S)-2-methyl-6-phenylsulfanylcyclohexan-1-one |
InChI |
InChI=1S/C13H16OS/c1-10-6-5-9-12(13(10)14)15-11-7-3-2-4-8-11/h2-4,7-8,10,12H,5-6,9H2,1H3/t10-,12-/m0/s1 |
InChI Key |
IYYZLLOLTALGGE-JQWIXIFHSA-N |
Isomeric SMILES |
C[C@H]1CCC[C@@H](C1=O)SC2=CC=CC=C2 |
Canonical SMILES |
CC1CCCC(C1=O)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Acetylsulfanyl)ethyl]-N,N-dimethylhexadecan-1-aminium bromide](/img/structure/B14480798.png)
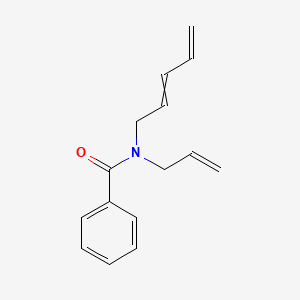
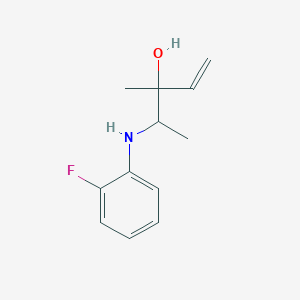

oxophosphanium](/img/structure/B14480820.png)


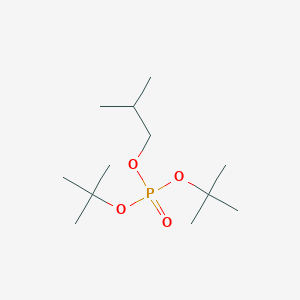
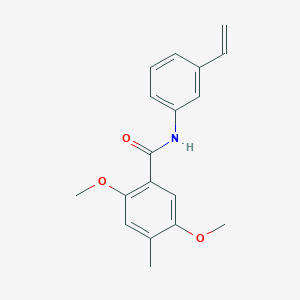
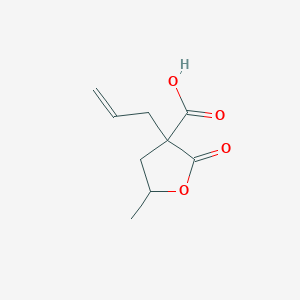
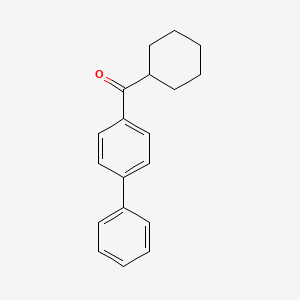
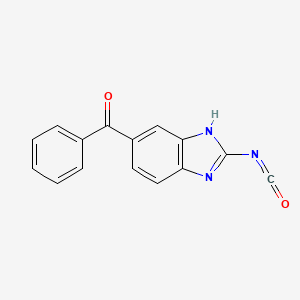
![Diphenyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14480871.png)
